2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethanone
Description
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Properties
IUPAC Name |
2,2,2-trifluoro-1-(4-methylpyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c1-5-2-3-12-6(4-5)7(13)8(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQDMLUABICORA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00734833 | |
| Record name | 2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00734833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060804-97-8 | |
| Record name | 2,2,2-Trifluoro-1-(4-methyl-2-pyridinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060804-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00734833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-Z Guide to the Biological Significance of Fluorinated Pyridine Compounds
An In-depth Technical Guide for Drug Discovery Professionals
Executive Summary
The strategic incorporation of fluorine into pyridine-based molecular scaffolds represents a cornerstone of modern medicinal and agricultural chemistry. Fluorine-containing pyridine derivatives are integral to numerous FDA-approved drugs, underscoring their immense therapeutic importance.[1] This guide provides a comprehensive analysis of the profound biological significance of these compounds. We will explore how the unique physicochemical properties of fluorine—when combined with the privileged pyridine heterocycle—synergistically enhance drug potency, selectivity, metabolic stability, and pharmacokinetic profiles.[1] This document will serve as a technical resource for researchers, scientists, and drug development professionals by detailing the underlying chemical principles, showcasing prominent case studies, providing validated experimental protocols, and outlining future directions in the field.
Introduction: The Strategic Role of Fluorine in Pyridine Scaffolds
The confluence of the pyridine ring and fluorine substitution has given rise to a class of compounds with exceptional biological utility. Understanding the individual contributions and synergistic interplay of these two components is fundamental to appreciating their significance.
The Pyridine Ring: A Privileged Heterocycle
Pyridine, a benzene ring where one C-H group is replaced by a nitrogen atom, is a foundational scaffold in medicinal chemistry.[2] Its presence in a drug molecule can enhance biochemical potency, improve metabolic stability, and address protein-binding challenges, thereby improving both pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties.[2]
Fluorine: A "Magic Bullet" in Medicinal Chemistry
The introduction of fluorine into a drug candidate is a powerful and widely used strategy in drug design.[3][4] This is due to fluorine's unique combination of properties:
-
High Electronegativity: As the most electronegative element, fluorine powerfully influences the electronic distribution of a molecule.[4]
-
Small Atomic Size: With a van der Waals radius (1.47 Å) only slightly larger than hydrogen (1.20 Å), fluorine can often replace hydrogen without causing significant steric disruption.[5]
-
Strong Carbon-Fluorine (C-F) Bond: The C-F bond is one of the strongest in organic chemistry, making it highly resistant to metabolic cleavage.[1][6]
Synergy: How Fluorine Modulates Pyridine's Properties
When fluorine is introduced onto a pyridine ring, it profoundly alters the molecule's physicochemical characteristics in ways that are highly advantageous for biological applications.
-
Basicity (pKa) Modulation: The high electronegativity of fluorine withdraws electron density from the pyridine ring, significantly lowering the basicity (pKa) of the ring nitrogen.[6][7] This can be crucial for optimizing a drug's solubility, absorption, and interaction with its biological target.[6]
-
Enhanced Lipophilicity: Fluorination often increases a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can enhance its capacity to cross biological membranes like the blood-brain barrier.[3][6][8] However, this effect is highly context-dependent and can be fine-tuned based on the pattern of fluorination.[7]
-
Metabolic Shielding: By replacing a hydrogen atom at a site prone to metabolic oxidation with a fluorine atom, the strong C-F bond acts as a "metabolic shield," preventing breakdown by enzymes like cytochrome P450s and increasing the drug's half-life.[1][6][9][10]
-
Target Binding Interactions: Fluorine can participate in unique, favorable interactions within a protein's binding pocket. It can act as a hydrogen bond acceptor and its introduction can alter the molecule's conformation to better fit the target site, thereby increasing binding affinity and potency.[1][11][12]
Impact on Pharmacokinetics and Metabolic Stability
One of the most celebrated advantages of incorporating fluorine into pyridine-based drugs is the dramatic improvement in metabolic stability.[1][9][10]
Blocking Metabolic Hotspots: The C-F Bond as a Metabolic Shield
The cytochrome P450 (CYP) family of enzymes, primarily located in the liver, are responsible for the oxidative metabolism of the vast majority of drugs.[10] These enzymes often target electron-rich C-H bonds for hydroxylation, leading to the drug's breakdown and excretion. Replacing a vulnerable C-H bond with a robust C-F bond effectively blocks this metabolic pathway.[1][6][10] This strategic substitution can lead to:
-
Increased drug half-life and duration of action.
-
Improved oral bioavailability.
-
More predictable patient dosing regimens.
-
Prevention of the formation of potentially toxic metabolites.[1]
A key rationale for this improved stability is that fluorination lowers the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule less susceptible to single-electron oxidation by CYP enzymes.[13]
Experimental Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
To experimentally validate the metabolic stability of a new fluorinated pyridine compound, an in vitro assay using HLM is a standard industry practice. This protocol provides a self-validating system to assess the intrinsic clearance of a compound.
Objective: To determine the rate at which a test compound is metabolized by liver enzymes.
Materials:
-
Test Compound (e.g., 10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (HLM)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (Cofactor)
-
Positive Control Compounds (e.g., Midazolam, Dextromethorphan)
-
Acetonitrile (ACN) with an internal standard for reaction termination and sample analysis
-
Incubator/Water Bath (37°C)
-
LC-MS/MS system for analysis
Step-by-Step Methodology:
-
Preparation: Thaw HLM at 37°C and dilute to a final protein concentration of 0.5-1.0 mg/mL in phosphate buffer.[14] Prepare the test compound solution by diluting the stock to a final concentration of 1 µM in the same buffer.[15]
-
Pre-incubation: Pre-warm the HLM and compound solutions at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH cofactor to the HLM/compound mixture.[14][15] This marks time zero (T=0).
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[14][15]
-
Termination: Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.[14][15] The ACN precipitates the microsomal proteins, stopping all enzymatic activity.
-
Sample Processing: Centrifuge the terminated samples to pellet the precipitated protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent test compound in each sample using a validated LC-MS/MS method.[14][15]
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of this line represents the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (Cl_int).
Self-Validating Controls:
-
Minus Cofactor Control: Run a parallel incubation at the final time point without adding NADPH. Significant compound loss in this control would indicate chemical instability rather than metabolic breakdown.[14]
-
Positive Control: Include a compound with a known metabolic rate (e.g., midazolam) to ensure the HLM batch is active and the assay is performing correctly.[15]
Visualization: Metabolic Stability Assay Workflow
Caption: Workflow for an in vitro metabolic stability assay.
Modulation of Pharmacodynamics and Target Binding
The strategic placement of fluorine on a pyridine scaffold directly influences how the molecule interacts with its biological target, a critical factor in determining drug efficacy and selectivity.
Altering Basicity for Optimal Target Engagement
As previously mentioned, fluorine's electron-withdrawing nature reduces the pKa of the pyridine nitrogen. This is not merely a physicochemical curiosity; it is a powerful tool for optimizing pharmacodynamics. For many targets, particularly kinases, the protonation state of the drug is critical for binding. By fine-tuning the pKa, medicinal chemists can ensure the drug exists in the optimal ionization state at physiological pH (around 7.4) to engage with key amino acid residues (e.g., aspartate, glutamate) in the target's active site.
Fluorine's Role in Direct Binding Interactions
Beyond modulating pKa, fluorine itself can participate in crucial, affinity-enhancing interactions within a protein binding pocket.[16] While the C-F bond is typically considered non-polar, the high electronegativity of fluorine creates a significant bond dipole. This allows fluorine to:
-
Act as a Hydrogen Bond Acceptor: Fluorine can form weak hydrogen bonds with suitable donor groups in the protein.[1]
-
Engage in Orthogonal Multipolar Interactions: The C-F bond can align favorably with polarized groups like the carbonyls of peptide backbones, contributing to binding affinity.[12][17]
-
Create Favorable Electrostatic Contacts: The negative electrostatic potential around the fluorine atom can interact favorably with electropositive regions of the protein.[8]
These interactions, though individually modest, can collectively provide a significant boost to a ligand's binding energy and selectivity.[11][12]
Visualization: Fluorine Interactions in a Protein Binding Pocket
Caption: Favorable interactions of a fluorinated pyridine drug.
Key Therapeutic and Agrochemical Applications
The theoretical advantages of fluorinated pyridines translate into real-world success stories across pharmaceuticals and agrochemicals.
Case Studies: FDA-Approved Drugs
-
Vonoprazan (Voquezna): A potassium-competitive acid blocker (P-CAB) used for treating acid-related stomach issues. The fluorinated pyridine moiety is crucial for its mechanism, which involves competitively blocking the potassium-binding site of the H+/K+ ATPase (proton pump).[18][19][20] This direct action provides more rapid and sustained acid suppression compared to traditional proton-pump inhibitors (PPIs).[18]
-
Ceritinib (Zykadia): An anaplastic lymphoma kinase (ALK) inhibitor for treating specific types of non-small cell lung cancer (NSCLC).[21] Ceritinib is an ATP-competitive inhibitor that targets the ALK tyrosine kinase, preventing downstream signaling that leads to cancer cell proliferation.[21][22] The fluorinated heterocyclic core is essential for its potent and selective activity, particularly in patients who have developed resistance to first-generation inhibitors.[23]
Agrochemical Applications
-
Fluroxypyr: A widely used selective herbicide for controlling broadleaf weeds in cereal crops and pastures.[24] Fluroxypyr mimics the natural plant growth hormone auxin.[24][25][26] It is absorbed by the weed and causes uncontrolled cell division and elongation, leading to abnormal growth and ultimately, plant death.[24][25][26] The fluorinated pyridine structure ensures its potency and stability in the field.
Data Summary Table
| Compound Name | Class | Core Structure | Mechanism of Action | Primary Application |
| Vonoprazan | P-CAB | Fluorinated Pyridine | Reversibly inhibits the H+/K+ ATPase proton pump[19][20] | Erosive Esophagitis, H. pylori Infection |
| Ceritinib | ALK Inhibitor | Fluorinated Pyridine | ATP-competitive inhibitor of ALK tyrosine kinase[21][22] | ALK-positive Metastatic NSCLC |
| Fluroxypyr | Herbicide | Fluorinated Pyridine | Synthetic auxin; disrupts plant growth processes[24][25][26] | Broadleaf Weed Control |
Synthetic Strategies for Fluorinated Pyridines
The synthesis of fluorinated pyridines can be challenging due to the electron-deficient nature of the pyridine ring, which often hinders traditional nucleophilic substitution reactions.[27] However, significant advances have been made in synthetic methodology.
Overview of Synthetic Routes
Modern approaches to synthesizing these valuable compounds include:
-
Electrophilic Fluorination: Using reagents like Selectfluor® to directly introduce fluorine onto a dihydropyridine precursor, which can then be converted to the aromatic pyridine.[28]
-
From Pyridine N-Oxides: Pyridine N-oxides can be activated to facilitate nucleophilic fluorination at the 2- or meta-positions, which are typically difficult to functionalize.[27][29]
-
Hydrogenation of Fluoropyridines: The catalytic hydrogenation of readily available fluorinated pyridines is a key method for producing fluorinated piperidines, which are also important pharmaceutical building blocks.[6][30]
-
Halogen Exchange (Halex) Reactions: Displacing a chloro or bromo substituent with fluoride, often requiring high temperatures or specialized fluoride sources.
Visualization: General Synthetic Workflow
Caption: Common synthetic pathways to fluorinated pyridines.
Conclusion and Future Outlook
The incorporation of fluorine into pyridine scaffolds is a proven, high-impact strategy in the development of biologically active compounds. The synergistic effects of this combination—modulating pKa, blocking metabolic hotspots, and enhancing target binding—have delivered numerous successful drugs and agrochemicals.[1] The continued innovation in synthetic fluorination chemistry will undoubtedly expand the accessible chemical space, allowing for even more precise tuning of molecular properties.[31] Future research will likely focus on leveraging these unique properties to tackle increasingly complex biological targets, from novel cancer therapies to agents combating antimicrobial resistance. The fluorinated pyridine motif is not just a historical success but a vibrant and essential tool for the future of molecular design.
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A Strategic Approach to Unveiling the Therapeutic Potential of 2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethanone: A Preliminary Biological Activity Screening Guide
Abstract
This technical guide outlines a comprehensive, multi-tiered strategy for the preliminary biological activity screening of the novel compound, 2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethanone. The proposed screening cascade is designed to efficiently assess its cytotoxic, antimicrobial, and anti-inflammatory potential, culminating in a preliminary in vivo toxicity evaluation. This document serves as a roadmap for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the underlying scientific rationale for each step. The objective is to generate a foundational dataset that will guide future research and development efforts for this promising molecule.
Introduction: The Scientific Rationale
The journey of a new chemical entity (NCE) from laboratory synthesis to a potential therapeutic agent is a meticulous process of hypothesis-driven investigation.[1][2] The compound this compound is a compelling candidate for biological screening due to its hybrid structure, which combines two pharmacologically significant moieties: a pyridine ring and a trifluoromethyl ketone group.
-
The Pyridine Scaffold: Pyridine and its derivatives are ubiquitous in medicinal chemistry, forming the core of numerous FDA-approved drugs.[3] Their prevalence is due to their ability to engage in hydrogen bonding, their metabolic stability, and their capacity to improve the solubility and bioavailability of drug candidates.[4][5] Pyridine-containing compounds have demonstrated a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[5]
-
The Trifluoromethyl Ketone (TFMK) Warhead: The incorporation of fluorine into drug candidates often enhances metabolic stability and binding affinity. The trifluoromethyl ketone group, in particular, is a potent electrophile.[6] This reactivity allows TFMKs to act as reversible covalent inhibitors of serine and cysteine proteases, which are crucial enzyme classes implicated in a wide range of diseases, from viral infections to cancer and inflammatory disorders.[6][7]
The logical synthesis of these two privileged fragments in this compound warrants a systematic investigation of its biological potential. This guide proposes a screening cascade designed to efficiently probe for activities commonly associated with its constituent parts.
Pre-Screening Essentials: Compound Characterization
Before embarking on biological assays, the integrity and physical properties of the test compound must be rigorously established. This foundational step is critical for the reproducibility and validity of all subsequent data.
-
Purity and Identity Confirmation: The purity of the synthesized compound should be assessed using a combination of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The structural identity must be unequivocally confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F). A purity level of >95% is the minimum acceptable standard for proceeding with biological screening.
-
Solubility Determination: The solubility of the compound in aqueous buffers and common organic solvents (e.g., DMSO) must be determined. This information is crucial for preparing stock solutions and ensuring the compound remains in solution at the tested concentrations in aqueous assay media, thereby avoiding false-negative results.
The Screening Cascade: A Multi-Tiered Approach
A tiered or cascaded screening approach is an efficient strategy in early drug discovery.[2] It allows for the rapid identification of promising compounds while minimizing resource expenditure on inactive or overly toxic candidates. This guide proposes a four-tier screening cascade for this compound.
Caption: A Four-Tiered Preliminary Biological Screening Cascade.
Detailed Experimental Protocols
Tier 1: In Vitro Cytotoxicity Screening
The initial step is to assess the compound's general cytotoxicity against both cancerous and non-cancerous cell lines. This provides a baseline understanding of its therapeutic window. The XTT assay is chosen for its simplicity and the fact that its formazan product is water-soluble, eliminating a solubilization step required in the MTT assay.[8][9]
Protocol: XTT Cell Viability Assay
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) and a non-cancerous human cell line (e.g., HEK293 - embryonic kidney) in their respective recommended media until they reach ~80% confluency.
-
Cell Seeding: Trypsinize the cells, count them using a hemocytometer, and seed them into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., by mixing the XTT labeling reagent and the electron-coupling reagent). Add 50 µL of the XTT mixture to each well.
-
Final Incubation and Measurement: Incubate the plates for 2-4 hours at 37°C in a 5% CO₂ atmosphere. Measure the absorbance of the wells at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Table 1: Hypothetical Cytotoxicity Data (IC₅₀ in µM)
| Cell Line | Cell Type | This compound | Doxorubicin (Control) |
| A549 | Lung Cancer | 15.2 | 0.8 |
| MCF-7 | Breast Cancer | 22.5 | 1.1 |
| HCT116 | Colon Cancer | 18.9 | 0.9 |
| HEK293 | Normal Kidney | >100 | 5.4 |
Tier 2: In Vitro Antimicrobial Screening
Given the prevalence of pyridine moieties in antimicrobial agents, assessing the compound's activity against a panel of pathogenic bacteria and fungi is a logical next step. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC).[10][11]
Protocol: Broth Microdilution for MIC Determination
-
Microorganism Preparation: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and a fungal strain (Candida albicans) in appropriate broth (Mueller-Hinton for bacteria, RPMI-1640 for fungi) overnight. Dilute the cultures to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well plate, prepare 2-fold serial dilutions of the test compound in the appropriate broth, with concentrations typically ranging from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (microbes with no compound), a negative control (broth only), and a drug control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that results in the complete inhibition of visible microbial growth.
Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL)
| Organism | Type | This compound | Ciprofloxacin | Fluconazole |
| S. aureus | Gram (+) | 16 | 0.5 | N/A |
| E. coli | Gram (-) | 64 | 0.25 | N/A |
| C. albicans | Fungus | >256 | N/A | 2 |
Tier 3: In Vitro Anti-inflammatory Screening
Chronic inflammation is a key factor in many diseases. Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid pathway that produce pro-inflammatory mediators.[12] Given that both pyridine and trifluoromethyl-containing compounds have shown anti-inflammatory potential, screening for inhibition of these enzymes is warranted.
Caption: The Arachidonic Acid Inflammatory Pathway.
Protocol: COX-1/COX-2 and 5-LOX Inhibition Assays
These assays are typically performed using commercially available kits that measure the enzymatic activity in the presence of various concentrations of the inhibitor.
-
Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2, and potato 5-LOX or human recombinant 5-LOX.
-
Assay Procedure: Perform the assays in a 96-well plate format according to the kit manufacturer's protocol. This generally involves incubating the enzyme with the test compound (at concentrations ranging from 0.1 to 100 µM) and a heme cofactor in a reaction buffer.
-
Reaction Initiation and Termination: Initiate the reaction by adding arachidonic acid as the substrate. After a set incubation period, the reaction is stopped.
-
Detection: The product (e.g., Prostaglandin F2α for COX, leukotrienes for 5-LOX) is measured, often using an enzyme immunoassay (EIA) based on competition between the product and a tracer-conjugated version for a limited number of antibody binding sites.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration. Determine the IC₅₀ values by plotting the percentage of inhibition against the log of the compound concentration. Celecoxib (a selective COX-2 inhibitor) and Zileuton (a 5-LOX inhibitor) can be used as positive controls.
Table 3: Hypothetical Anti-inflammatory Activity (IC₅₀ in µM)
| Enzyme | This compound | Celecoxib | Zileuton |
| COX-1 | 45.8 | 15.2 | N/A |
| COX-2 | 8.3 | 0.05 | N/A |
| 5-LOX | 25.1 | N/A | 1.1 |
Tier 4: Preliminary In Vivo Toxicity Screening
Zebrafish embryos have emerged as a powerful in vivo model for rapid, medium-throughput toxicity screening in early drug discovery.[13][14] They offer the advantage of a whole-organism context while being ethically and economically more feasible than rodent models at this stage.[15]
Protocol: Zebrafish Embryo Acute Toxicity Assay
-
Embryo Collection: Collect freshly fertilized zebrafish embryos and place them in embryo medium.
-
Exposure: At 6 hours post-fertilization (hpf), select healthy, developing embryos and place them individually into the wells of a 96-well plate containing 200 µL of embryo medium.
-
Compound Treatment: Add the test compound from a DMSO stock solution to achieve a range of final concentrations (e.g., 1 µM to 200 µM). Ensure the final DMSO concentration is below 0.5%. Include a vehicle control (DMSO) group.
-
Incubation: Incubate the plates at 28.5°C for up to 96 hours.
-
Toxicity Assessment: At 24, 48, 72, and 96 hpf, examine the embryos under a stereomicroscope for lethal endpoints (e.g., coagulation of the embryo, lack of heartbeat) and teratogenic effects (e.g., pericardial edema, spinal curvature, yolk sac edema).[15]
-
LC₅₀ Determination: Record the number of dead embryos at each concentration at the 96-hour time point. Calculate the Lethal Concentration 50 (LC₅₀), the concentration at which 50% of the embryos are non-viable, using probit analysis or a similar statistical method.
Table 4: Hypothetical Zebrafish Embryo Toxicity Data
| Compound | 96-hour LC₅₀ (µM) | Observed Teratogenic Effects at Sub-lethal Doses |
| This compound | 55.4 | Mild pericardial edema at >40 µM |
| Control (3,4-dichloroaniline) | 15.0 | Severe spinal curvature and yolk sac edema |
Data Interpretation and Future Directions
The culmination of this screening cascade provides a "biological signature" for this compound.
-
Potent and Selective Cytotoxicity: If the compound shows a low IC₅₀ against cancer cell lines but a high IC₅₀ against the normal cell line (a high selectivity index), it warrants further investigation as a potential anticancer agent. Next steps would include mechanism-of-action studies (e.g., cell cycle analysis, apoptosis assays).
-
Significant Antimicrobial Activity: A low MIC value (<16 µg/mL) against specific pathogens suggests potential as an antimicrobial agent. Future work would involve testing against a broader panel of clinical isolates, including resistant strains, and determining whether the effect is bactericidal or bacteriostatic.
-
Potent and Selective Anti-inflammatory Activity: A low IC₅₀ for COX-2 and a high IC₅₀ for COX-1 would indicate a desirable profile for an anti-inflammatory drug with potentially reduced gastrointestinal side effects. Dual inhibition of COX-2 and 5-LOX would also be highly valuable. Follow-up studies in cellular models of inflammation would be the next logical step.
-
Favorable Toxicity Profile: A high LC₅₀ in the zebrafish assay relative to the effective concentrations in in vitro assays (IC₅₀ or MIC) is a positive indicator of a good preliminary safety margin, supporting the compound's progression to more advanced preclinical studies.
Conclusion
This technical guide presents a scientifically grounded, logical, and efficient framework for the preliminary biological evaluation of this compound. By systematically assessing its cytotoxic, antimicrobial, and anti-inflammatory properties, and establishing an early in vivo toxicity profile, researchers can make informed "Go/No-Go" decisions.[1] This structured approach ensures that resources are directed toward compounds with the highest therapeutic potential, embodying the core principles of modern drug discovery.
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Methodological & Application
Application Note: A Practical Guide to the Kröhnke Synthesis of 2-Trifluoromethyl Pyridines
Introduction: The Strategic Importance of 2-Trifluoromethyl Pyridines
The 2-trifluoromethylpyridine scaffold is a privileged structural motif in modern medicinal chemistry and agrochemical design. The incorporation of a trifluoromethyl (CF₃) group onto the pyridine ring profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This has led to the development of numerous successful pharmaceutical agents and crop protection products.[1][3][4][5]
The classical methods for synthesizing these valuable compounds often require harsh conditions or rely on the multi-step construction of the pyridine ring from trifluoromethyl-containing building blocks.[3] The Kröhnke pyridine synthesis, a powerful and convergent reaction, offers a highly efficient alternative.[6][7] This application note provides a detailed experimental guide for the multicomponent Kröhnke synthesis of 2-trifluoromethyl pyridines, focusing on the reaction between 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide, various α,β-unsaturated carbonyl compounds (chalcones), and an ammonia source.[8]
Reaction Principle and Mechanism
The Kröhnke synthesis is a cascade reaction that constructs a highly substituted pyridine ring from three key components.[9][10] The process is initiated by a Michael addition, followed by a series of intramolecular reactions culminating in the formation of the aromatic pyridine ring.[8][9][11]
The key mechanistic steps for the synthesis of 2-trifluoromethyl pyridines are as follows:
-
Michael Addition : The reaction begins with the 1,4-Michael addition of a pyridinium ylide (formed in situ from the 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium salt) to an α,β-unsaturated carbonyl compound.[9][10][11]
-
1,5-Dicarbonyl Intermediate Formation : This addition yields a 1,5-dicarbonyl intermediate, which is the central precursor for the subsequent cyclization.[9]
-
Cyclization with Ammonia : Ammonium acetate serves as the nitrogen source. Ammonia adds to one of the carbonyl groups, and subsequent dehydration forms an imine.[9]
-
Aromatization : A final intramolecular condensation and elimination of water and the pyridine leaving group leads to the formation of the stable, aromatic 2-trifluoromethylpyridine ring.[8][9]
Caption: Kröhnke synthesis reaction mechanism.
Detailed Experimental Protocols
This section provides a comprehensive, step-by-step procedure for the synthesis of 2-trifluoromethyl pyridines.
Materials and Equipment
-
Reagents : 3'-(Trifluoromethyl)acetophenone, bromine, pyridine, substituted benzaldehydes, acetophenone, ammonium acetate (NH₄OAc), ethanol (EtOH), acetic acid, ethyl acetate (EtOAc), hexane, magnesium sulfate (MgSO₄), deuterated chloroform (CDCl₃).
-
Equipment : Round-bottom flasks, magnetic stirrer with hotplate, reflux condenser, dropping funnel, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F254), UV lamp, glass column for chromatography, standard laboratory glassware, NMR spectrometer, mass spectrometer.
Protocol 1: Synthesis of the Key Reagent: 1-(2-Oxo-2-(3-(trifluoromethyl)phenyl)ethyl)pyridin-1-ium Bromide
This protocol is adapted from standard bromination and quaternization procedures.[12]
-
Bromination of 3'-(Trifluoromethyl)acetophenone :
-
In a 250 mL round-bottom flask, dissolve 3'-(trifluoromethyl)acetophenone (10.0 g, 53.1 mmol) in 100 mL of glacial acetic acid.
-
In a separate dropping funnel, dissolve bromine (8.95 g, 56.0 mmol, 1.05 eq.) in 20 mL of acetic acid.
-
Add the bromine solution dropwise to the stirred acetophenone solution over 30 minutes at room temperature.
-
After the addition is complete, stir the reaction mixture at room temperature for 16 hours. Monitor the reaction by TLC.
-
Carefully pour the reaction mixture into 200 mL of ice-water and extract with diethyl ether (3 x 100 mL).
-
Wash the combined organic layers with water and saturated sodium chloride solution, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield m-(trifluoromethyl)phenacyl bromide, which can be used in the next step without further purification.[12]
-
-
Quaternization with Pyridine :
-
Dissolve the crude m-(trifluoromethyl)phenacyl bromide in 100 mL of a suitable solvent like acetone or diethyl ether.
-
Add pyridine (4.6 g, 58.4 mmol, 1.1 eq.) to the solution.
-
Stir the mixture at room temperature. A precipitate will form over time.
-
Continue stirring for 12-24 hours to ensure complete reaction.
-
Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the pyridinium salt as a stable solid.
-
Protocol 2: Multicomponent Kröhnke Synthesis of a 2-Trifluoromethyl Pyridine
This one-pot protocol is based on the methodology reported for the synthesis of a variety of 2-trifluoromethyl pyridines.[8]
-
Reaction Setup :
-
To a 50 mL round-bottom flask, add the α,β-unsaturated carbonyl (chalcone) (1.0 mmol, 1.0 eq.), 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide (or the analog prepared above) (1.2 mmol, 1.2 eq.), and ammonium acetate (5.0 mmol, 5.0 eq.).
-
Add 10 mL of absolute ethanol as the solvent.
-
-
Reaction Execution :
-
Equip the flask with a reflux condenser and place it in an oil bath.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring.
-
Monitor the progress of the reaction using TLC (e.g., using a 1:4 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 12-24 hours.
-
-
Workup and Purification :
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the residue with 30 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 2-trifluoromethyl pyridine.
-
-
Characterization :
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Experimental Workflow Visualization
Caption: Experimental workflow for Kröhnke synthesis.
Substrate Scope and Data Presentation
The Kröhnke synthesis for 2-trifluoromethyl pyridines is versatile and tolerates a wide range of functional groups on the chalcone starting material.[8][13] Below is a table summarizing representative yields for different substituted chalcones, demonstrating the robustness of the protocol.
| Entry | R¹ Group (on Chalcone) | R² Group (on Chalcone) | Product Yield (%)* |
| 1 | Phenyl | Phenyl | 85 |
| 2 | 4-Methylphenyl | Phenyl | 88 |
| 3 | 4-Methoxyphenyl | Phenyl | 90 |
| 4 | 4-Chlorophenyl | Phenyl | 78 |
| 5 | 2-Thienyl | Phenyl | 82 |
| 6 | Phenyl | 4-Fluorophenyl | 81 |
| 7 | Phenyl | Naphthyl | 75 |
*Yields are representative and based on published data.[8] Actual yields may vary depending on specific reaction conditions and scale.
Troubleshooting and Optimization
-
Low Yields : If the reaction yield is low, ensure all reagents are pure and dry, especially the solvent. Increasing the amount of ammonium acetate (up to 10 equivalents) can sometimes improve yields by shifting the equilibrium towards product formation. Microwave irradiation has also been reported to accelerate similar reactions and may be considered as an alternative heating method.[13]
-
Side Product Formation : A potential side reaction is the formation of 3-trifluoromethyl aniline derivatives, which can occur under similar conditions.[11] Careful control of reaction temperature and stoichiometry is crucial. If aniline formation is significant, purification by column chromatography should effectively separate the desired pyridine product.
-
Incomplete Reaction : If the reaction stalls, as indicated by TLC, extending the reflux time may be necessary. Ensure that the stirring is efficient to maintain a homogeneous mixture.
-
Purification Challenges : The polarity of the substituted pyridine products can vary significantly. A careful optimization of the eluent system for column chromatography is essential for achieving high purity. A step-gradient elution is often effective.
Conclusion
The multicomponent Kröhnke synthesis is a highly effective and convergent method for accessing structurally diverse 2-trifluoromethyl pyridines. The reaction proceeds under relatively mild conditions, utilizes readily available starting materials, and demonstrates broad functional group tolerance. The detailed protocols and practical insights provided in this application note offer a robust framework for researchers in drug discovery and materials science to synthesize these valuable heterocyclic compounds efficiently and reliably.
References
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Kröhnke pyridine synthesis. In: Wikipedia. Accessed January 27, 2026. [Link]
-
TMSOTf-mediated Kröhnke pyridine synthesis using HMDS as the nitrogen source under microwave irradiation. National Institutes of Health (NIH). Accessed January 27, 2026. [Link]
- Process for producing trifluoromethyl-substituted 2-alkoxyacetophenone derivatives.
-
Tsukamoto, M., Nakamura, T., Kimura, H., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. [Link]
-
Fang, Z., et al. (2020). An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions. Organic Chemistry Frontiers. [Link]
- Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.
-
Hong, B., et al. (2019). Synthesis of 2-Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. European Journal of Organic Chemistry. [Link]
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Mechanism of the Kröhnke pyridine synthesis. ResearchGate. Accessed January 27, 2026. [Link]
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Kröhnke Pyridine Synthesis. Organic Reactions. Accessed January 27, 2026. [Link]
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An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. PubMed. Accessed January 27, 2026. [Link]
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Synthesis of 2-fluoro-2-pyrrolines via tandem reaction of α-trifluoromethyl-α,β-unsaturated carbonyl compounds with N-tosylated 2-aminomalonates. Royal Society of Chemistry. Accessed January 27, 2026. [Link]
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Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Accessed January 27, 2026. [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. Accessed January 27, 2026. [Link]
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Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester. Royal Society of Chemistry. Accessed January 27, 2026. [Link]
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Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal. Accessed January 27, 2026. [Link]
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Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. ACS Publications. Accessed January 27, 2026. [Link]
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Fluorination of α,β-unsaturated carbonyl compounds using elemental fluorine. ACS Publications. Accessed January 27, 2026. [Link]
-
Synthesis of m-(Trifluoromethyl)phenacyl Bromide. PrepChem.com. Accessed January 27, 2026. [Link]
-
Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. ResearchGate. Accessed January 27, 2026. [Link]
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FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. Accessed January 27, 2026. [Link]
-
Tandem Michael addition/elimination – novel reactivity of pyridinium ylides in reaction with electron-deficient alkenes. Royal Society of Chemistry. Accessed January 27, 2026. [Link]
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Synthesis of (Z)-β-halo α,β-unsaturated carbonyl systems via the combination of halotrimethylsilane and tetrafluoroboric acid. Royal Society of Chemistry. Accessed January 27, 2026. [Link]
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Application Notes & Protocols: Nucleophilic Trifluoromethylation of Pyridine Esters for the Synthesis of Trifluoromethyl Ketones
Introduction: The Strategic Importance of Trifluoromethylated Pyridines
The incorporation of the trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal and agricultural chemistry.[1][2] This small, yet powerful, functional group can dramatically alter a molecule's physical and biological properties, enhancing metabolic stability, lipophilicity, and binding affinity. When combined with the pyridine scaffold—a privileged heterocycle in drug discovery—the resulting trifluoromethylpyridine (TFMP) moiety becomes a highly sought-after structural motif.[3][4] TFMP derivatives are integral to a range of pharmaceuticals and agrochemicals, demonstrating the critical need for robust synthetic methods to access these compounds.[4][5]
Trifluoromethyl ketones (TFMKs), particularly those bearing a pyridine ring, are not only valuable bioactive compounds in their own right but also serve as versatile synthetic intermediates for more complex fluorinated molecules.[6][7] The direct conversion of readily available pyridine esters to these ketones via nucleophilic trifluoromethylation represents a highly efficient and convergent synthetic strategy. This guide provides an in-depth analysis of the core mechanistic principles and field-proven protocols for this vital transformation, focusing on two of the most effective methodologies: the use of the Ruppert-Prakash reagent and the direct utilization of fluoroform.
Mechanistic Cornerstone: The Nucleophilic Addition-Elimination Pathway
The conversion of an ester to a ketone via nucleophilic trifluoromethylation proceeds through a classical addition-elimination mechanism. The success of this transformation hinges on two critical factors: the generation of a sufficiently nucleophilic trifluoromethyl anion (CF₃⁻) and the prevention of a second nucleophilic attack on the newly formed ketone product.
The core challenge lies in the transient nature of the "free" trifluoromethyl anion, which is prone to decomposition into difluorocarbene and a fluoride ion.[6][8] Therefore, effective reagents are designed to generate the CF₃⁻ species in situ in a controlled manner. Once generated, the CF₃⁻ anion attacks the electrophilic carbonyl carbon of the pyridine ester, forming a tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of the alkoxy leaving group (e.g., methoxide or ethoxide), yields the desired trifluoromethyl ketone.
To prevent the over-addition of a second CF₃⁻ equivalent—which would lead to a trifluoromethylated tertiary alcohol—the reaction is typically conducted at low temperatures. At these temperatures, the newly formed ketone is significantly less electrophilic than the starting ester, effectively halting the reaction at the desired stage.
Caption: General mechanism for nucleophilic trifluoromethylation of esters.
Protocol I: Trifluoromethylation using the Ruppert-Prakash Reagent (TMSCF₃)
Trimethyl(trifluoromethyl)silane (TMSCF₃), commonly known as the Ruppert-Prakash reagent, is one of the most powerful and widely employed reagents for nucleophilic trifluoromethylation.[9][10] Its efficacy stems from the controlled release of the trifluoromethyl nucleophile upon activation with a catalytic amount of a nucleophilic initiator, typically a fluoride source like tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF).[11][12]
Causality Behind Experimental Choices:
-
Initiator: The fluoride anion attacks the silicon atom of TMSCF₃, forming a pentacoordinate silicate intermediate.[11][13] This hypervalent species is the active trifluoromethylating agent, delivering the "CF₃⁻" equivalent to the ester carbonyl. Anhydrous conditions are critical, as water can hydrolyze the reagent and quench the intermediates.
-
Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice. Its coordinating ability helps to solvate the intermediates and maintain a homogenous reaction mixture at low temperatures. Solvents with acidic protons must be avoided.[13]
-
Temperature: The reaction is initiated at 0°C to ensure the formation of the active silicate species and then cooled further to between -40°C and -78°C before the addition of the ester. This strict temperature control is paramount to favor the formation of the ketone and prevent the secondary addition that would yield the tertiary alcohol.
Detailed Step-by-Step Protocol (Ruppert-Prakash Method)
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the pyridine ester (1.0 equiv).
-
Solvent Addition: Dissolve the ester in anhydrous THF (approx. 0.2 M concentration).
-
Reagent Addition: Add the Ruppert-Prakash reagent, TMSCF₃ (1.5–2.0 equiv).
-
Cooling & Initiation: Cool the mixture to 0°C using an ice bath. Add the initiator, such as a solution of TBAF in THF (0.1–0.2 equiv), dropwise. Stir at 0°C for 30 minutes.
-
Reaction Progression: Cool the reaction mixture to -40°C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl at -40°C.
-
Workup: Allow the mixture to warm to room temperature. Add ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure trifluoromethyl ketone.
| Substrate Example (Pyridine Ester) | Position of Ester | Typical Yield (%) |
| Methyl isonicotinate | 4-position | 75-85% |
| Ethyl nicotinate | 3-position | 70-80% |
| Methyl picolinate | 2-position | 65-75% |
Protocol II: Trifluoromethylation using Fluoroform (HCF₃)
Fluoroform (HCF₃) has emerged as an attractive alternative CF₃ source due to its low cost and atom economy.[6] The primary challenge is the high pKa of fluoroform (~28), which requires a strong, non-nucleophilic base for deprotonation. Recent advancements have demonstrated that a combination of potassium hexamethyldisilazide (KHMDS) with a glyme solvent provides a highly effective system for the nucleophilic trifluoromethylation of esters.[6][8]
Causality Behind Experimental Choices:
-
Base/Solvent System: The combination of KHMDS and triglyme is crucial. KHMDS is a potent base capable of deprotonating fluoroform. The triglyme solvent effectively chelates the potassium cation (K⁺), creating a "naked" and highly nucleophilic CF₃⁻ anion.[6][8] This separation of the ion pair prevents the rapid decomposition of the trifluoromethyl anion.[6]
-
Temperature: The reaction is conducted at -40°C. This temperature is a critical balance point: it is low enough to ensure the stability of the trifluoromethyl anion and prevent over-addition, yet high enough to allow for efficient deprotonation of fluoroform and subsequent reaction with the ester.[14]
-
Fluoroform Delivery: Fluoroform is a gas and is typically bubbled through the reaction mixture or introduced from a balloon. Careful control over the amount of HCF₃ is necessary for optimal results.
Detailed Step-by-Step Protocol (Fluoroform/KHMDS Method)
-
Reaction Setup: To a flame-dried, three-neck flask equipped with a magnetic stir bar, a thermometer, a gas inlet, and a septum, add KHMDS (2.0 equiv).
-
Solvent and Cooling: Add anhydrous triglyme and cool the resulting suspension to -40°C using an acetonitrile/dry ice bath.
-
Substrate Addition: Add a solution of the pyridine ester (1.0 equiv) in a minimal amount of anhydrous triglyme dropwise to the cold KHMDS suspension.
-
Fluoroform Introduction: Bubble fluoroform gas (HCF₃) (approx. 1.5 equiv) through the reaction mixture for 15-30 minutes, maintaining the temperature at -40°C. Alternatively, introduce the gas from a pre-filled balloon.
-
Reaction Monitoring: Stir the reaction at -40°C for 2-5 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Quenching: Slowly add a saturated aqueous solution of NH₄Cl to the cold reaction mixture to quench any unreacted base and intermediates.
-
Workup: Warm the mixture to room temperature and partition between ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography to isolate the target trifluoromethyl ketone.[8]
Caption: Standard experimental workflow for trifluoromethylation.
Conclusion and Outlook
The nucleophilic trifluoromethylation of pyridine esters is a powerful and reliable method for synthesizing valuable trifluoromethyl ketones. The Ruppert-Prakash reagent offers broad applicability and predictability, making it a go-to choice in many research settings.[9] Concurrently, methods utilizing fluoroform are gaining prominence as a more economical and sustainable approach, particularly for larger-scale syntheses.[14] The choice between these protocols will depend on substrate scope, scale, and reagent availability. Mastery of these techniques provides researchers and drug development professionals with a critical tool for accessing key trifluoromethylated building blocks, paving the way for the discovery of next-generation pharmaceuticals and agrochemicals.
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New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives . Organic Chemistry Portal. [Link]
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Nucleophilic trifluoromethylation of carbonyl compounds and derivatives . Semantic Scholar. [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years . MDPI. [Link]
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Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system . Beilstein Journal of Organic Chemistry. [Link]
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Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016 . RSC Publishing. [Link]
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Trifluoromethylation . Wikipedia. [Link]
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Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system . ResearchGate. [Link]
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Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system . Beilstein Journals. [Link]
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Innate C-H trifluoromethylation of heterocycles . PMC - NIH. [Link]
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Advances in the Development of Trifluoromethoxylation Reagents . Oakwood Chemical. [Link]
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(PDF) Langlois' Reagent: An Efficient Trifluoromethylation Reagent . ResearchGate. [Link]
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Copper-Mediated Photoinduced Trifluoromethylation of Arylsulfonium Salts with Yagupolskii-Umemoto Reagent . PubMed. [Link]
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Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR . PMC - NIH. [Link]
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A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes . ResearchGate. [Link]
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Cu-Mediated Trifluoromethylation of Aromatic α-Diazo Esters by Yagupolskii-Umemoto's Reagent . Request PDF - ResearchGate. [Link]
-
Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds . Semantic Scholar. [Link]
-
(Trifluoromethyl)trimethylsilane (TMSCF 3 ) - Ruppert's Reagent: An Excellent Trifluoromethylation Agent . ResearchGate. [Link]
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CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na . PMC - NIH. [Link]
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Trifluoromethyl ketones: properties, preparation, and application . Chemical Communications (RSC Publishing). [Link]
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Application of Langlois' reagent (NaSO 2 CF 3 ) in C–H functionalisation . Journal of Chemical Research. [Link]
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Validation & Comparative
A Comparative Guide to the Synthesis of 2-Trifluoromethylpyridines for Researchers and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group into a pyridine ring, particularly at the 2-position, imparts a unique combination of electronic properties, metabolic stability, and lipophilicity to the molecule. These characteristics have made 2-trifluoromethylpyridines a highly sought-after structural motif in the development of novel pharmaceuticals and agrochemicals.[1] This guide provides a comparative analysis of the principal synthetic routes to this valuable class of compounds, offering field-proven insights and experimental data to inform your research and development endeavors.
Executive Summary: The Trifluoromethylation Challenge
Synthesizing 2-trifluoromethylpyridines presents a unique set of challenges stemming from the electron-deficient nature of the pyridine ring and the reactivity of trifluoromethylating agents. The choice of synthetic strategy is often a trade-off between factors such as substrate scope, cost, scalability, and safety. This guide will navigate three primary synthetic paradigms:
-
Halogen Exchange (Halex) Reaction: A classical and industrially relevant method involving the fluorination of 2-(trichloromethyl)pyridines.
-
Synthesis from Trifluoromethylated Building Blocks: A convergent approach where the pyridine ring is constructed from precursors already containing the -CF3 group.
-
Direct Trifluoromethylation of Pyridines: A diverse and rapidly evolving field that encompasses Sandmeyer-type reactions, transition-metal-catalyzed cross-couplings, and radical C-H functionalization.
Route 1: The Workhorse - Halogen Exchange (Halex) Reaction
The Halex reaction is a cornerstone of industrial 2-trifluoromethylpyridine synthesis.[1] The fundamental principle involves the substitution of chlorine atoms in a 2-(trichloromethyl)pyridine precursor with fluorine atoms, typically using hydrogen fluoride (HF) or other fluoride sources.
Mechanistic Rationale
The reaction proceeds via a series of nucleophilic substitution reactions where fluoride ions displace chloride ions. The process is often catalyzed by a Lewis acid, such as antimony pentachloride (SbCl5) or iron(III) chloride (FeCl3), which activates the C-Cl bond towards nucleophilic attack. The reaction is typically driven to completion by the removal of the generated HCl gas.
Experimental Protocol: Halogen Exchange Fluorination of 2-(Trichloromethyl)pyridine
Warning: This reaction involves anhydrous hydrogen fluoride, which is extremely corrosive and toxic. All manipulations must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment (PPE), including HF-resistant gloves, a face shield, and a lab coat.[2][3][4] An emergency response plan, including access to calcium gluconate gel, should be in place.[5]
Materials:
-
2-(Trichloromethyl)pyridine
-
Anhydrous Hydrogen Fluoride (HF)
-
Antimony pentachloride (SbCl5) or anhydrous Iron(III) chloride (FeCl3) (catalyst)
-
High-pressure autoclave reactor
Procedure:
-
A high-pressure autoclave reactor is charged with 2-(trichloromethyl)pyridine and the catalyst (e.g., 5 mol% SbCl5).
-
The reactor is sealed and cooled in a dry ice/acetone bath.
-
Anhydrous HF (typically a 3- to 10-fold molar excess) is carefully condensed into the reactor.
-
The reactor is allowed to warm to room temperature and then heated to the desired reaction temperature (typically 100-150 °C).[6]
-
The reaction is stirred under pressure for several hours, monitoring the internal pressure.
-
After cooling, the excess HF and generated HCl are carefully vented through a scrubber containing a basic solution (e.g., aqueous potassium hydroxide).
-
The crude reaction mixture is cautiously quenched with ice-water and neutralized with a base (e.g., sodium carbonate).
-
The product is extracted with a suitable organic solvent (e.g., dichloromethane), dried over anhydrous magnesium sulfate, and purified by distillation.
Performance & Limitations
| Feature | Performance |
| Yield | Generally high (70-90%) on an industrial scale. |
| Substrate Scope | Primarily limited to the availability of the corresponding 2-(trichloromethyl)pyridine precursors. |
| Scalability | Excellent; this is a widely used industrial process.[7] |
| Cost | Relatively low, especially when using inexpensive fluorinating agents like HF. |
| Safety | High risk due to the use of anhydrous HF, requiring specialized equipment and stringent safety protocols.[2][3][4] |
Route 2: The Convergent Approach - Synthesis from Trifluoromethylated Building Blocks
This strategy involves the construction of the pyridine ring from acyclic precursors that already incorporate the trifluoromethyl group. This approach offers high regioselectivity, as the position of the -CF3 group is predetermined by the choice of the building block.[1][8]
Mechanistic Rationale
Various cyclocondensation reactions can be employed. A common approach is the Bohlmann-Rahtz pyridine synthesis, which involves the reaction of an enamine with an α,β-unsaturated carbonyl compound. By using a trifluoromethylated enamine or α,β-unsaturated carbonyl, the resulting pyridine will bear the desired substituent.
Experimental Protocol: Multicomponent Kröhnke Reaction for 2-Trifluoromethyl Pyridines
This protocol is adapted from a reported multicomponent reaction that allows for the synthesis of various substituted 2-trifluoromethylpyridines.[8]
Materials:
-
A substituted chalcone
-
1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide (a trifluoromethylated building block)
-
Ammonium acetate
-
Ethanol
Procedure:
-
To a solution of the chalcone (1.0 mmol) in ethanol (5 mL), add 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide (1.2 mmol) and ammonium acetate (5.0 mmol).
-
The reaction mixture is refluxed for 4-6 hours, monitoring the progress by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-trifluoromethylpyridine.
Performance & Limitations
| Feature | Performance |
| Yield | Moderate to good (50-85%), depending on the specific substrates.[8] |
| Substrate Scope | Broad, as a wide variety of chalcones and other precursors can be used, allowing for diverse substitution patterns on the pyridine ring.[8] |
| Scalability | Generally good, and can be performed on a gram scale.[8] |
| Cost | The cost of the trifluoromethylated building blocks can be a limiting factor. |
| Safety | Generally safer than the Halex method as it avoids the use of anhydrous HF. |
Route 3: The Modern Frontier - Direct Trifluoromethylation of Pyridines
Direct trifluoromethylation of a pre-formed pyridine ring is an attractive strategy as it can potentially shorten synthetic sequences. This area has seen significant innovation in recent years, with the development of a variety of methods.
Sandmeyer-Type Trifluoromethylation
This classical reaction has been adapted for trifluoromethylation, providing a reliable route from readily available 2-aminopyridines.[9][10][11]
The reaction proceeds through the formation of a diazonium salt from the 2-aminopyridine. This is followed by a copper-mediated single-electron transfer (SET) to generate an aryl radical, which then reacts with a trifluoromethyl source, often a copper-CF3 complex.[10]
This protocol is a one-pot procedure combining diazotization and trifluoromethylation.[9]
Materials:
-
2-Aminopyridine
-
tert-Butyl nitrite (t-BuONO)
-
Copper(I) iodide (CuI)
-
(Trifluoromethyl)trimethylsilane (TMSCF3)
-
Potassium fluoride (KF)
-
Acetonitrile (MeCN)
Procedure:
-
To a stirred solution of 2-aminopyridine (1.0 mmol) in acetonitrile (5 mL) under an inert atmosphere, add CuI (10 mol%), KF (2.0 equiv.), and TMSCF3 (2.0 equiv.).
-
tert-Butyl nitrite (1.5 equiv.) is then added dropwise at room temperature.
-
The reaction mixture is stirred at 60 °C for 12 hours.
-
After cooling to room temperature, the reaction is quenched with aqueous ammonia and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield 2-trifluoromethylpyridine.
| Feature | Performance |
| Yield | Good to excellent (60-90%).[9] |
| Substrate Scope | Tolerates a range of functional groups on the pyridine ring.[9] |
| Scalability | Can be scaled up, but the diazotization step requires careful temperature control. |
| Cost | TMSCF3 is a relatively inexpensive trifluoromethyl source.[9] |
| Safety | Diazonium salts can be explosive, especially when isolated. One-pot procedures are generally safer. |
Radical C-H Trifluoromethylation
Recent advances in photoredox and electrochemical catalysis have enabled the direct trifluoromethylation of C-H bonds, offering a highly atom-economical approach.[12][13][14]
These methods typically involve the generation of a trifluoromethyl radical (•CF3) from a suitable precursor, such as Langlois' reagent (CF3SO2Na) or Togni's/Umemoto's reagents. The highly reactive •CF3 radical then adds to the electron-deficient pyridine ring, followed by an oxidation and deprotonation sequence to afford the final product.
This protocol utilizes a visible-light-mediated approach.[12][14]
Materials:
-
Pyridine
-
Sodium trifluoromethanesulfinate (Langlois' reagent)
-
fac-Ir(ppy)3 (photocatalyst)
-
tert-Butyl hydroperoxide (TBHP) as an oxidant
-
Dimethyl sulfoxide (DMSO)
-
Blue LED light source
Procedure:
-
In a reaction vial, pyridine (1.0 mmol), Langlois' reagent (2.0 equiv.), and fac-Ir(ppy)3 (1 mol%) are dissolved in DMSO (5 mL).
-
tert-Butyl hydroperoxide (2.0 equiv.) is added, and the vial is sealed.
-
The mixture is irradiated with a blue LED light source at room temperature for 24 hours.
-
The reaction is then diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
Purification by column chromatography provides 2-trifluoromethylpyridine.
| Feature | Performance |
| Yield | Moderate to good (40-75%), often with a mixture of regioisomers. |
| Substrate Scope | Broad, with some methods tolerating a wide range of functional groups.[15] |
| Scalability | Can be challenging for large-scale reactions due to light penetration issues in photoredox catalysis. |
| Cost | Photocatalysts can be expensive. Langlois' reagent is relatively cheap.[16] |
| Safety | Generally safe, avoiding harsh reagents and high temperatures. Peroxides should be handled with care. |
Transition-Metal-Catalyzed Cross-Coupling
This approach involves the coupling of a 2-halopyridine (typically chloro-, bromo-, or iodo-) with a trifluoromethylating agent, catalyzed by a transition metal, most commonly copper or palladium.[17][18][19][20]
For copper-catalyzed reactions, the mechanism often involves the formation of a Cu-CF3 species, which then undergoes oxidative addition to the 2-halopyridine, followed by reductive elimination to give the product. Palladium-catalyzed variants typically follow a standard Pd(0)/Pd(II) catalytic cycle.
Materials:
-
2-Chloropyridine
-
(Trifluoromethyl)trimethylsilane (TMSCF3)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline (ligand)
-
Potassium fluoride (KF)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
A mixture of 2-chloropyridine (1.0 mmol), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and KF (2.0 equiv.) in DMF (5 mL) is prepared in a sealed tube.
-
TMSCF3 (2.0 equiv.) is added, and the tube is sealed.
-
The reaction mixture is heated at 100 °C for 24 hours.
-
After cooling, the reaction is quenched with water and extracted with diethyl ether.
-
The organic extracts are washed, dried, and concentrated.
-
The product is purified by column chromatography.
| Feature | Performance |
| Yield | Good to excellent (70-95%). |
| Substrate Scope | Broad, tolerating a variety of functional groups. The choice of ligand is crucial for success. |
| Scalability | Good, with potential for industrial application. |
| Cost | The cost of the palladium catalyst and ligands can be high for large-scale synthesis. Copper catalysts are more economical. |
| Safety | Generally safe, but requires inert atmosphere techniques. |
Comparative Summary of Synthesis Routes
| Synthesis Route | Key Advantages | Key Disadvantages | Best Suited For |
| Halogen Exchange | High yield, excellent scalability, low cost of reagents. | Harsh reaction conditions, use of highly hazardous HF, limited substrate scope.[2][6] | Large-scale industrial production where specialized equipment is available. |
| From Building Blocks | High regioselectivity, diverse substitution patterns possible, safer than Halex. | Cost of building blocks can be high, may require multi-step synthesis of the building block. | Laboratory-scale synthesis of complex, highly substituted 2-trifluoromethylpyridines. |
| Sandmeyer-Type | Good yields, readily available starting materials, one-pot procedures available.[9] | Potential for explosive diazonium intermediates, requires careful temperature control. | Versatile laboratory-scale synthesis and functionalization of aminopyridines. |
| Radical C-H Trifluoromethylation | High atom economy, direct functionalization of C-H bonds, mild reaction conditions.[12][13] | Often gives mixtures of regioisomers, scalability can be an issue for photoredox methods. | Late-stage functionalization and exploratory synthesis where direct C-H activation is advantageous. |
| Transition-Metal Cross-Coupling | High yields, excellent functional group tolerance, broad substrate scope. | Cost of catalyst and ligands (especially palladium), requires inert atmosphere. | General laboratory synthesis and scale-up where functional group tolerance is critical. |
Visualization of Synthetic Workflows
Halogen Exchange Workflow
Caption: Halogen Exchange (Halex) Reaction Workflow.
Direct C-H Trifluoromethylation (Photoredox) Workflow
Caption: Photoredox C-H Trifluoromethylation Workflow.
Conclusion and Future Outlook
The synthesis of 2-trifluoromethylpyridines has evolved significantly, moving from harsh, classical methods to more sophisticated and milder approaches. For large-scale industrial production, the Halogen Exchange reaction remains a dominant and cost-effective method, despite its significant safety challenges. For laboratory-scale synthesis and the preparation of complex analogues, the use of trifluoromethylated building blocks and the various direct trifluoromethylation strategies offer greater flexibility and functional group tolerance.
The field of direct C-H trifluoromethylation is particularly promising, with ongoing research focused on improving regioselectivity and scalability. As new catalysts and trifluoromethylating agents continue to be developed, we can expect even more efficient and sustainable routes to this important class of molecules, further empowering drug discovery and agrochemical innovation. The choice of the optimal synthetic route will always depend on a careful consideration of the specific target molecule, the required scale, and the available resources.
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-
Preparation of \trifluoromethyl\pyridines - European Patent Office - EP 0110690 A1. (URL: [Link])
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Sandmeyer Trifluoromethylation - Organic Chemistry Portal. (URL: [Link])
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (URL: [Link])
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Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction | Request PDF - ResearchGate. (URL: [Link])
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A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes | Organic Letters - ACS Publications. (URL: [Link])
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Innate C-H trifluoromethylation of heterocycles - PMC - NIH. (URL: [Link])
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Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents - ResearchGate. (URL: [Link])
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(PDF) Recent Development of Trifluoromethyl Reagents: A Review - ResearchGate. (URL: [Link])
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Progress in copper-catalyzed trifluoromethylation - PMC - NIH. (URL: [Link])
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A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. (URL: [Link])
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Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid - Environment, Health & Safety. (URL: [Link])
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The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3). (URL: [Link])
-
Guidelines for the Safe Use of Hydrofluoric Acid - McGill University. (URL: [Link])
-
Copper-Catalyzed Trifluoromethylation of Alkyl Bromides - Macmillan Group - Princeton University. (URL: [Link])
-
Sandmeyer Trifluoromethylation | Request PDF - ResearchGate. (URL: [Link])
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Hydrofluoric Acid Safe Handling Guidelines - Environmental Health & Safety. (URL: [Link])
-
Copper-catalyzed trifluoromethylation of aryl- and vinylboronic acids with generation of CF3-radicals - Chemical Communications (RSC Publishing). (URL: [Link])
-
An ab initio and DFT study of trifluoromethylation using Umemoto's reagent. (URL: [Link])
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A Comparative Guide to the Biological Activity of Trifluoroacetyl Pyridine Isomers
Introduction: The Strategic Importance of Isomerism in Drug Discovery
In the landscape of medicinal chemistry, the pyridine ring is a cornerstone scaffold, integral to a vast array of therapeutic agents due to its unique electronic properties and metabolic stability.[1][2] When functionalized with potent pharmacophores, its biological activity can be profoundly modulated. The trifluoroacetyl group (-COCF₃) is one such pharmacophore of increasing interest. The strong electron-withdrawing nature of the trifluoromethyl moiety renders the adjacent carbonyl carbon highly electrophilic, making it a reactive handle for interacting with biological macromolecules.[3][4] Furthermore, the inclusion of fluorine can enhance metabolic stability and binding affinity.[4]
This guide presents a comparative analysis of the three positional isomers of trifluoroacetyl pyridine: 2-, 3-, and 4-trifluoroacetylpyridine. Direct, side-by-side experimental comparisons of these specific molecules are scarce in the published literature. Therefore, this document leverages established principles of medicinal chemistry, structure-activity relationships (SAR), and experimental data from closely related analogs to build a predictive framework for their differential biological activities. We will explore how the seemingly subtle shift in the substituent's position can cascade into significant differences in physicochemical properties, ultimately dictating their potential as antimicrobial agents, anticancer compounds, and enzyme inhibitors.
Part 1: Physicochemical Landscape - How Isomer Position Dictates Reactivity
The biological activity of a small molecule is inextricably linked to its chemical and physical properties. For the trifluoroacetyl pyridine isomers, the location of the trifluoroacetyl group (ortho, meta, or para to the ring nitrogen) is the primary determinant of their electronic and steric profiles.
Electronic Effects: A Tale of Three Inductive Environments
The trifluoroacetyl group is a powerful electron-withdrawing substituent. Its placement governs the electron density distribution across the pyridine ring and the basicity of the nitrogen atom.
-
2-Trifluoroacetylpyridine (ortho): The substituent is in direct proximity to the nitrogen atom, exerting a strong inductive and resonance electron-withdrawing effect. This significantly reduces the electron density on the nitrogen, making it the least basic of the three isomers.
-
3-Trifluoroacetylpyridine (meta): The electron-withdrawing effect is primarily inductive, as the group is meta to the nitrogen. This results in a moderate reduction of the nitrogen's basicity, intermediate to the other two isomers.
-
4-Trifluoroacetylpyridine (para): The substituent exerts both a strong inductive and resonance effect, effectively pulling electron density from the nitrogen atom through the conjugated system. This leads to a substantial decrease in basicity, though typically less pronounced than the ortho isomer due to the absence of direct steric interaction.
These electronic differences are critical, as the ability of the pyridine nitrogen to participate in hydrogen bonding or ionic interactions is a key factor in receptor binding and target recognition.[5]
Steric Effects: The Influence of Spatial Arrangement
Steric hindrance, the effect of the spatial bulk of a group on a chemical reaction, is a major differentiating factor, particularly for the 2-isomer.[6]
-
2-Trifluoroacetylpyridine: The placement of the bulky trifluoroacetyl group adjacent to the nitrogen atom creates significant steric shielding.[7] This can physically impede the approach of enzymes or receptors to the nitrogen atom, potentially reducing or altering its biological interactions compared to the other isomers.[7][8]
-
3- and 4-Trifluoroacetylpyridine: These isomers have the trifluoroacetyl group positioned away from the nitrogen, resulting in a much lower degree of steric hindrance around the heteroatom. This leaves the nitrogen's lone pair of electrons more accessible for intermolecular interactions.
The interplay of these electronic and steric factors is the foundation upon which their differential biological activities are built.
Caption: Isomer-dependent physicochemical properties.
Part 2: A Comparative Forecast of Biological Activities
While direct comparative data is limited, we can extrapolate the likely biological activities of the trifluoroacetyl pyridine isomers based on their inherent properties and data from analogous structures like acetylpyridines.
Anticipated Antimicrobial Activity
Pyridine derivatives are a well-established class of antimicrobial agents.[9] Their mechanism often involves disruption of cell membranes or inhibition of essential enzymes. For the trifluoroacetyl isomers, two features are key: the pyridine nitrogen and the electrophilic carbonyl carbon.
-
Structure-Activity Relationship Insights: Studies on positional isomers of other antimicrobial compounds have shown that the substitution pattern can dramatically regulate activity versus toxicity. For instance, in one study, an ortho-isomer was found to be selectively active against bacteria over mammalian cells, while the meta and para isomers were equally detrimental to both.[10] This suggests that the 2-trifluoroacetylpyridine isomer, with its unique steric and electronic profile, might exhibit a different selectivity window compared to the 3- and 4-isomers.
-
Role of the Carbonyl Group: The highly electrophilic carbonyl carbon is a potential target for nucleophilic attack by residues in bacterial enzymes, leading to inactivation. This property would be present in all three isomers.
-
Inference from Analogs: Schiff base complexes derived from 2-acetylpyridine have demonstrated moderate activity against Gram-positive bacteria like MRSA.[11][12] It is plausible that the trifluoroacetyl derivatives would also exhibit activity, potentially enhanced by the greater electrophilicity of the ketone.
Hypothesis: All three isomers are expected to show some level of antimicrobial activity. The 3- and 4-isomers , with their more accessible nitrogen atoms, may interact more effectively with targets where hydrogen bonding is crucial. Conversely, the 2-isomer might display higher selectivity due to its unique steric constraints.
Predicted Anticancer Potential
The pyridine scaffold is a frequent feature in anticancer drugs.[1] Derivatives of 2-acetylpyridine, such as thiosemicarbazones, are known to be potent iron chelators and exhibit significant antiproliferative activity.
-
2-Trifluoroacetylpyridine: As a close analog of 2-acetylpyridine, this isomer is a promising starting point for developing novel anticancer agents. Its ability to coordinate with metal ions, a mechanism relevant for some anticancer drugs, might be modulated by the electron-withdrawing trifluoroacetyl group.
-
3- and 4-Trifluoroacetylpyridine: The activity of these isomers would depend heavily on the specific target. Structure-activity relationship studies on various pyridine derivatives have shown that the position of electron-withdrawing groups significantly impacts antiproliferative effects, though the optimal position varies by cancer cell line and target.[1][13]
Hypothesis: The 2-isomer is the most promising candidate for further exploration as an anticancer lead, based on the established activity of its acetyl-analogues. The 3- and 4-isomers possess potential but would require empirical screening to identify specific targets and sensitive cell lines.
Predicted Enzyme Inhibition Profile: The Trifluoromethyl Ketone Advantage
This is the area where the most definitive predictions can be made. Trifluoromethyl ketones (TFMKs) are a well-characterized class of reversible, slow, tight-binding inhibitors for serine and cysteine proteases.[3][4]
-
Mechanism of Inhibition: The mechanism hinges on the extreme electrophilicity of the carbonyl carbon, which is attacked by the nucleophilic hydroxyl group of a serine residue or the thiol group of a cysteine residue in the enzyme's active site. This forms a stable, tetrahedral hemiketal or hemithioketal adduct.[3][4] This adduct is thought to mimic the transition state of peptide bond hydrolysis, leading to potent inhibition.[14]
Caption: Mechanism of protease inhibition by TFMKs.
-
Comparative Isomer Reactivity:
-
All three isomers possess the highly reactive TFMK moiety and are thus potential inhibitors of serine and cysteine proteases.
-
The primary difference will arise from how the pyridine ring orients the TFMK group within the constrained environment of an enzyme's active site. The steric bulk of the 2-isomer might prevent optimal alignment in some active sites while potentially favoring it in others. The 3- and 4-isomers offer more flexibility, which may be advantageous for binding to a broader range of enzymes.
-
Hypothesis: All three isomers are predicted to be effective inhibitors of serine and cysteine proteases. Their specific potency and selectivity against a given enzyme will be highly dependent on the topology of the active site, with the 2-isomer being most sensitive to steric clashes.
Part 3: Validating the Hypotheses - Standardized Experimental Workflows
To empirically test the hypotheses outlined above, standardized, reproducible protocols are essential. The following sections detail the methodologies for assessing antimicrobial and cytotoxic activities.
Protocol 1: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Determination)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.[15][16]
Caption: Workflow for MIC determination.
Step-by-Step Methodology:
-
Preparation of Compounds: Prepare a 10 mg/mL stock solution of each trifluoroacetyl pyridine isomer in sterile dimethyl sulfoxide (DMSO).
-
Plate Preparation: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well microtiter plate. Add 200 µL of the stock solution (appropriately diluted in broth to the highest desired starting concentration) to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[17]
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11, bringing the final volume in each well to 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Protocol 2: Cytotoxicity Assessment via MTT Assay
The MTT assay is a colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18]
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed a suspension of a chosen cancer cell line (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the trifluoroacetyl pyridine isomers in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control) and medium only (blank).
-
Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[19]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[20]
-
Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.[18] Gently agitate the plate for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Perspectives
This guide establishes a robust, scientifically-grounded framework for comparing the biological activities of 2-, 3-, and 4-trifluoroacetylpyridine. While direct experimental evidence remains a critical missing piece, the analysis of their fundamental physicochemical properties and the activities of analogous compounds provides a clear rationale for expecting significant isomer-dependent differences.
-
The 2-isomer is distinguished by its high degree of steric hindrance, which may lead to unique selectivity profiles for antimicrobial and anticancer targets but could also pose challenges for enzyme active site access.
-
The 3- and 4-isomers , being less sterically encumbered, may exhibit broader activity, particularly against targets where interaction with the pyridine nitrogen is paramount.
-
All three isomers are strong candidates for potent serine and cysteine protease inhibitors due to the presence of the highly electrophilic trifluoromethyl ketone moiety.
The true potential of these isomers can only be unlocked through direct, head-to-head experimental validation using the standardized protocols provided herein. Such studies would not only confirm or refute the hypotheses presented but would also provide invaluable structure-activity relationship data to guide the future design of more potent and selective therapeutic agents based on the trifluoroacetyl pyridine scaffold.
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A definitive guide to the structural confirmation of 2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethanone using 2D NMR spectroscopy
For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical, non-negotiable step. In this guide, we will explore the powerful application of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy for the structural elucidation of 2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethanone. We will delve into the principles of Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments, providing a step-by-step workflow and interpreting the resulting data to definitively confirm the compound's connectivity.
The Analytical Challenge: Isomeric Ambiguity
The synthesis of this compound could potentially yield other isomers, such as the 3-methyl or 5-methyl derivatives. While 1D ¹H and ¹³C NMR can provide initial clues, they may not be sufficient to distinguish between these closely related structures definitively. This is where the power of 2D NMR becomes indispensable, allowing us to map out the precise bonding network within the molecule.
The Power of 2D NMR: HSQC and HMBC
2D NMR techniques provide a more detailed picture of molecular structure by correlating different nuclei through their scalar couplings.[1][2][3] For our purpose, we will focus on two key experiments:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct, one-bond correlations between protons (¹H) and the carbons (¹³C) they are attached to.[1][4][5][6][7][8] In an HSQC spectrum, a cross-peak indicates that the proton at a specific chemical shift on one axis is directly bonded to the carbon at a particular chemical shift on the other axis.[8] This is a highly sensitive method for assigning protonated carbons.[8]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations, typically over two to three bonds (²JCH and ³JCH), between protons and carbons.[4][5][6][7][8][9] HMBC is crucial for identifying the connectivity between different parts of a molecule, especially around quaternary (non-protonated) carbons and heteroatoms.[9]
By combining the information from both HSQC and HMBC spectra, we can piece together the complete molecular puzzle.[9]
Predicted ¹H and ¹³C NMR Chemical Shifts and 2D Correlations
Before acquiring the experimental data, it is good practice to predict the expected chemical shifts and correlations based on the known structure of this compound and typical values for similar chemical environments.
Molecular Structure and Atom Numbering:
Caption: A logical workflow for confirming the molecular structure using 2D NMR.
Step-by-Step Analysis:
-
HSQC Analysis: The HSQC spectrum will show three cross-peaks in the aromatic region, confirming the direct attachment of H3 to C3, H5 to C5, and H6 to C6. It will also show a cross-peak in the aliphatic region, linking the methyl protons (H9) to their corresponding carbon (C9).
-
HMBC Analysis - The Key to Connectivity: The HMBC spectrum provides the crucial long-range correlations to assemble the molecule.
-
Positioning the Methyl Group: The methyl protons (H9, ~2.4 ppm) are expected to show correlations to C3, C4, and C5. The correlation to the quaternary carbon C4 is particularly informative.
-
Positioning the Trifluoroacetyl Group: The aromatic protons adjacent to the trifluoroacetyl group will show correlations to the carbonyl carbon (C7). Specifically, H3 should show a three-bond correlation to C7, and H6 should show a four-bond correlation (which may be weaker or absent). The most critical correlation will be from H3 to the carbonyl carbon C7, confirming the C2 substitution.
-
Confirming the Pyridine Ring Structure:
-
H3 will show correlations to C2, C4, and C5.
-
H5 will show correlations to C3, C4, and C6.
-
H6 will show correlations to C2, C4, and C5.
-
-
By systematically identifying these correlations, we can build a connectivity map that is only consistent with the structure of this compound. For example, if the methyl group were at the 3-position, its protons would show different HMBC correlations, likely to C2, C3, and C4.
Conclusion
The combination of HSQC and HMBC 2D NMR experiments provides an unequivocal method for the structural confirmation of this compound. The HSQC experiment allows for the direct assignment of protonated carbons, while the HMBC experiment reveals the crucial long-range connectivities that piece the molecular fragments together. This comprehensive approach ensures the high level of certainty required in research and drug development, leaving no room for isomeric ambiguity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
